molecular formula C19H13ClN2OS B2755854 4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile CAS No. 339103-60-5

4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile

Cat. No.: B2755854
CAS No.: 339103-60-5
M. Wt: 352.84
InChI Key: NWPOAAIIZQCBPJ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile is an organic compound that features a nicotinonitrile core substituted with a 4-chlorophenyl group and a 4-methoxyphenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Nicotinonitrile Core: This can be achieved through a condensation reaction between a suitable aldehyde and malononitrile in the presence of a base.

    Substitution with 4-Chlorophenyl Group: The nicotinonitrile core is then subjected to a nucleophilic aromatic substitution reaction with 4-chlorobenzene.

    Introduction of the 4-Methoxyphenylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrile and sulfanyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]pyridine
  • 4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]benzene
  • 4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]thiophene

Uniqueness

4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile is unique due to the combination of its nicotinonitrile core and the specific substitution pattern. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(4-methoxyphenyl)sulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2OS/c1-23-15-6-8-16(9-7-15)24-19-18(12-21)17(10-11-22-19)13-2-4-14(20)5-3-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPOAAIIZQCBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=NC=CC(=C2C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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